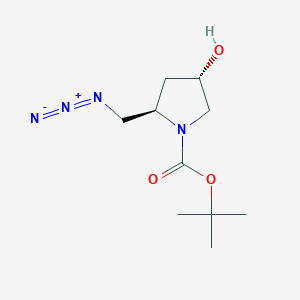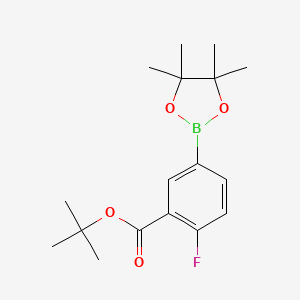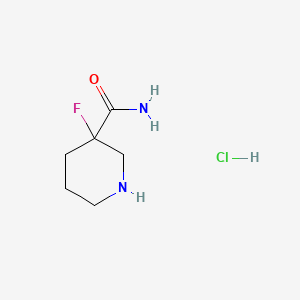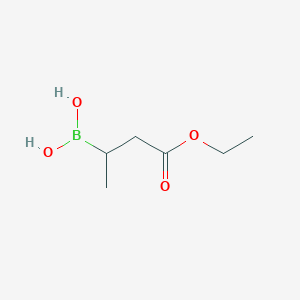
(4-Ethoxy-4-oxobutan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-4-oxobutan-2-yl)boronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid functional group, which is known for its reactivity and ability to form stable complexes with various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobutan-2-yl)boronic acid typically involves the reaction of an appropriate boronic ester with an ethoxy-substituted butanone. One common method involves the hydroboration of terminal alkynes followed by oxidation to yield the desired boronic acid . The reaction conditions often require the use of palladium catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-4-oxobutan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the stability of the boronic acid group .
Major Products Formed
Major products formed from these reactions include boronic esters, borates, and various substituted organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Ethoxy-4-oxobutan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)boronic acid involves its ability to form stable complexes with various organic molecules. The boronic acid group can interact with hydroxyl and amine groups, forming reversible covalent bonds. This property is exploited in Suzuki–Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts to form carbon-carbon bonds . The molecular targets and pathways involved include the formation of palladium-boron complexes and subsequent transmetalation and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Catecholborane
Uniqueness
(4-Ethoxy-4-oxobutan-2-yl)boronic acid is unique due to its ethoxy-substituted butanone structure, which imparts distinct reactivity and stability compared to other boronic acids. This compound’s ability to form stable complexes with a wide range of organic molecules makes it particularly valuable in synthetic chemistry and material science .
Properties
Molecular Formula |
C6H13BO4 |
|---|---|
Molecular Weight |
159.98 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutan-2-yl)boronic acid |
InChI |
InChI=1S/C6H13BO4/c1-3-11-6(8)4-5(2)7(9)10/h5,9-10H,3-4H2,1-2H3 |
InChI Key |
OAZLEQRWRGHJMD-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)CC(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


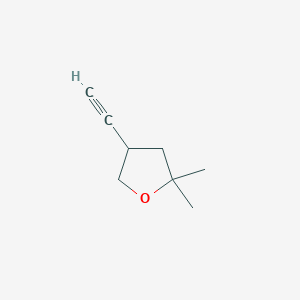
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
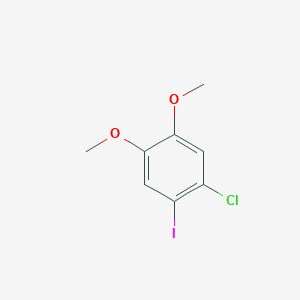
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)

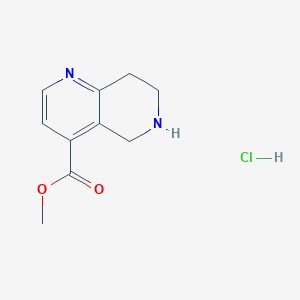
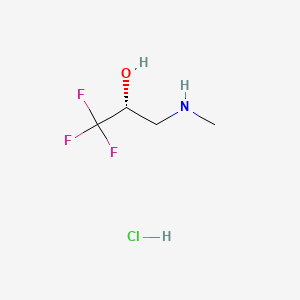
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)


![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
